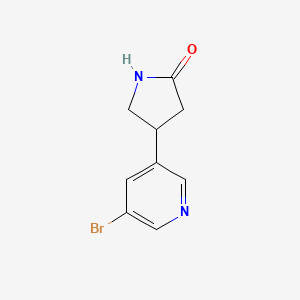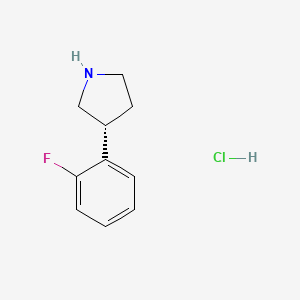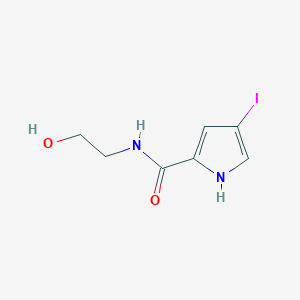
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an iodine atom at the 4-position of the pyrrole ring and a hydroxyethyl group attached to the nitrogen atom The carboxamide group at the 2-position further defines its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide typically involves the iodination of a pyrrole derivative followed by the introduction of the hydroxyethyl and carboxamide groups. One common method involves the reaction of 4-iodopyrrole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group. The resulting intermediate is then reacted with an appropriate carboxamide precursor under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a non-iodinated pyrrole derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a non-iodinated pyrrole derivative.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The iodine atom and hydroxyethyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)cinnamamide: Known for its antidepressant-like action.
N-(2-Hydroxyethyl)oleamide: Acts as an agonist at peroxisome proliferator-activated receptor-α.
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid: Used as a chelating agent.
Uniqueness
N-(2-Hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide is unique due to the presence of the iodine atom at the 4-position of the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydroxyethyl-substituted compounds and makes it a valuable compound for further research and development.
特性
分子式 |
C7H9IN2O2 |
|---|---|
分子量 |
280.06 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H9IN2O2/c8-5-3-6(10-4-5)7(12)9-1-2-11/h3-4,10-11H,1-2H2,(H,9,12) |
InChIキー |
DCYFCJPQEMZYTC-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=C1I)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)
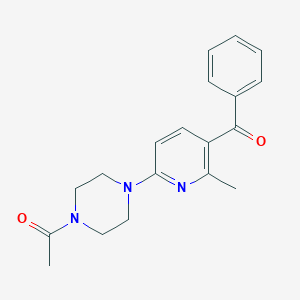
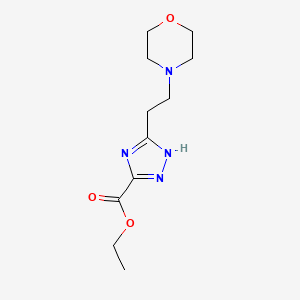
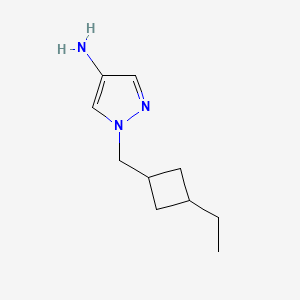
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
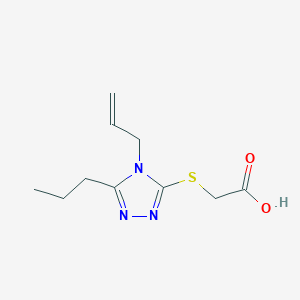
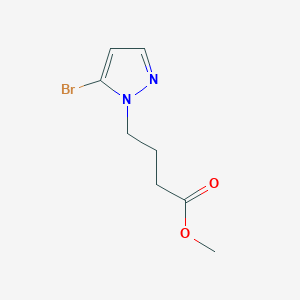
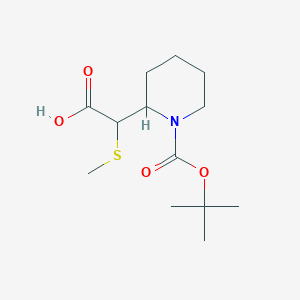
![6-Chloro-8-(pyridin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15057303.png)
